molecular formula C12H12N2O B3073342 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-23-9

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3073342
CAS No.: 1017458-23-9
M. Wt: 200.24 g/mol
InChI Key: RQGYAEAQCQFKEO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile is a heterocyclic compound with the following chemical formula: C₉H₁₀O . It is also known by other names such as 4’-Methylacetophenone , p-Methylacetophenone , and 1-(4-Methylphenyl)ethanone . This compound belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance in drug discovery studies .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring with a nitrile group (–CN) and a ketone group (–C=O) attached to it. The methyl group (–CH₃) at the para position of the phenyl ring contributes to its unique properties . For a visual representation, refer to the 2D Mol file here.

Scientific Research Applications

Synthesis of Pyridine Derivatives

Research on 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile has led to the synthesis of new series of pyridine and fused pyridine derivatives. These derivatives are obtained through reactions involving arylidene malononitrile, ammonium acetate, and hydrazine hydrate, leading to various pyrido pyrimidine and naphthyridine derivatives, indicating the compound's versatility in synthesizing complex pyridine structures (Al-Issa, 2012).

Crystal Structure Determination

Another study focused on the synthesis of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile derivatives, providing insights into their crystal structures. This research emphasizes the compound's role in facilitating the understanding of molecular configurations and interactions, which is crucial for the development of new materials and pharmaceuticals (Moustafa & Girgis, 2007).

Material Science Applications

Optical and Electronic Properties

Investigations into pyrazolo pyridine derivatives have revealed their potential in material science, particularly in the development of optical and electronic devices. These studies demonstrate the derivatives' structural, optical, and junction characteristics, highlighting their applications in semiconductors and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Copper Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments. These studies are pivotal for industries that require corrosion-resistant materials, showcasing the compound's practical applications beyond theoretical chemistry (Sudheer & Quraishi, 2015).

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-8-10(7-13)6-12(14)15/h2-5,10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGYAEAQCQFKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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